Trifluoperazine N4-Oxide Dihydrochloride
Description
Trifluoperazine N4-Oxide Dihydrochloride is a derivative of the phenothiazine-class antipsychotic trifluoperazine. It features an oxidized piperazine nitrogen (N4) and exists as a dihydrochloride salt. This compound is primarily utilized as a reference standard in pharmaceutical quality control, ensuring compliance with regulatory guidelines (e.g., USP, EMA) during drug manufacturing and impurity profiling . Its structural modifications influence solubility, stability, and bioactivity compared to the parent compound and other analogs.
Properties
Molecular Formula |
C21H26Cl2F3N3OS |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C21H24F3N3OS.2ClH/c1-27(28)13-11-25(12-14-27)9-4-10-26-17-5-2-3-6-19(17)29-20-8-7-16(15-18(20)26)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H |
InChI Key |
VWJPBBKNZIDNBA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-].Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trifluoperazine N4-Oxide Dihydrochloride involves a series of chemical reactions. The synthesis typically starts with a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent, catalyzed under conditions of pH 9-12 and a temperature range of 80-120°C . The crude product obtained from this reaction is then purified by converting it into trifluoperazine sodium oxalate, followed by a salt-forming reaction with hydrochloric acid to yield trifluoperazine hydrochloride .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with high production yields and simplified operational paths .
Chemical Reactions Analysis
Types of Reactions
Trifluoperazine N4-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives of trifluoperazine .
Scientific Research Applications
Trifluoperazine N4-Oxide Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Medicine: It is primarily used in the treatment of schizophrenia and other psychotic disorders.
Mechanism of Action
Trifluoperazine N4-Oxide Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also acts as an antagonist to various receptors, including calmodulin and alpha-1A adrenergic receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and molecular differences among trifluoperazine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | CAS Number |
|---|---|---|---|---|
| Trifluoperazine Hydrochloride | C₂₁H₂₄F₃N₃S·HCl | 480.40 | Parent compound, no oxidation | 440-17-5 |
| Trifluoperazine N4-Oxide Dihydrochloride | C₂₁H₂₄F₃N₃O·2HCl | 516.81* | N4 oxidation, dihydrochloride salt | Not specified |
| Trifluoperazine Sulfoxide | C₂₁H₂₄F₃N₃OS | 455.49 | Sulfur oxidation (S→O) | 1549-88-8 |
| Trifluoperazine Sulfoxide N1,N4-Dioxide | C₂₁H₂₄F₃N₃O₃S | 455.49 | N1 and N4 oxidation, sulfur oxidation | 150111-58-3 |
*Calculated based on parent compound and added oxygen/hydrochloride.
Key Observations :
Physicochemical Properties
Solubility and Aggregation:
- Trifluoperazine Dihydrochloride : Intrinsic solubility is 2.7 μg/mL at 25°C, increasing to 8.7 μg/mL at 37°C. Exhibits cationic aggregation in solution, affecting bioavailability .
- Sulfoxide N1,N4-Dioxide: Higher molecular weight and polarity likely reduce solubility in non-polar solvents compared to the parent compound .
Stability and Degradation:
Bioactivity and Pharmacokinetics
- Antioxidant Activity: Trifluoperazine Dihydrochloride is used in radical cation assays (TFPH assay) to measure antioxidant capacity at low pH, offering cost and time advantages over ABTS .
- Metabolism : Trifluoperazine 4'-oxide (a metabolite structurally similar to N4-Oxide Dihydrochloride) is detectable in plasma for up to 72 hours, suggesting prolonged half-life compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
